molecular formula C14H13FN2O B7018051 N-(3-fluoropyridin-4-yl)-2-(2-methylphenyl)acetamide

N-(3-fluoropyridin-4-yl)-2-(2-methylphenyl)acetamide

Cat. No.: B7018051
M. Wt: 244.26 g/mol
InChI Key: DASRYEBFUCPOJW-UHFFFAOYSA-N
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Description

N-(3-fluoropyridin-4-yl)-2-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

N-(3-fluoropyridin-4-yl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-4-2-3-5-11(10)8-14(18)17-13-6-7-16-9-12(13)15/h2-7,9H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASRYEBFUCPOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropyridin-4-yl)-2-(2-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoropyridine and 2-methylphenylacetic acid.

    Amidation Reaction: The 3-fluoropyridine is reacted with 2-methylphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired acetamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropyridin-4-yl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluoropyridin-4-yl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate biochemical pathways and elicit specific biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropyridin-4-yl)-2-(2-methylphenyl)acetamide
  • N-(3-bromopyridin-4-yl)-2-(2-methylphenyl)acetamide
  • N-(3-iodopyridin-4-yl)-2-(2-methylphenyl)acetamide

Uniqueness

N-(3-fluoropyridin-4-yl)-2-(2-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for various applications.

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